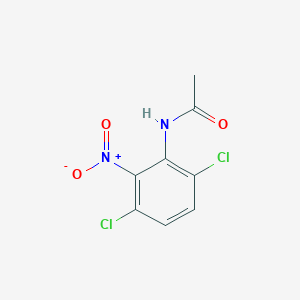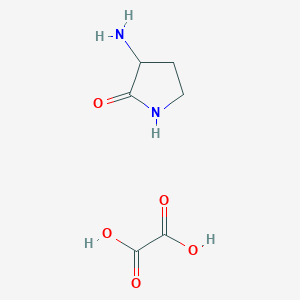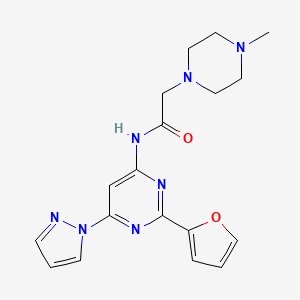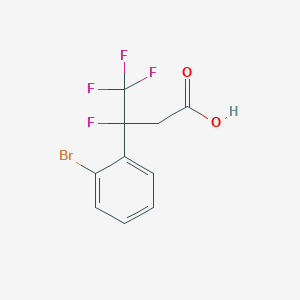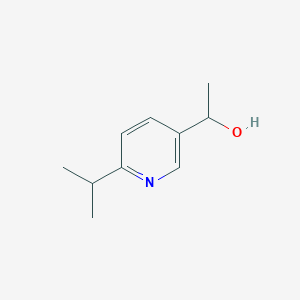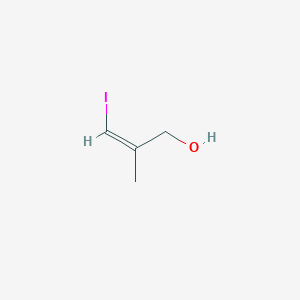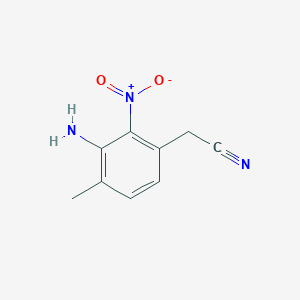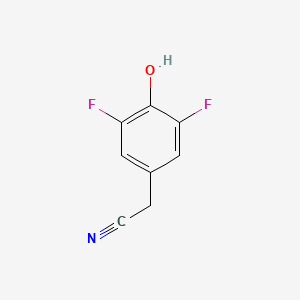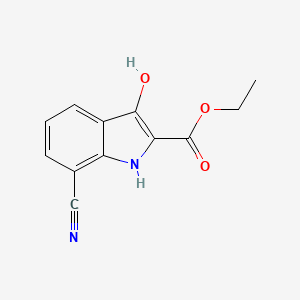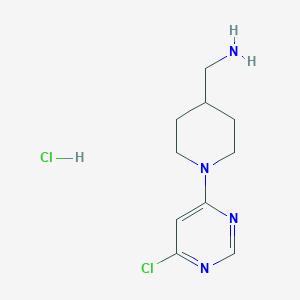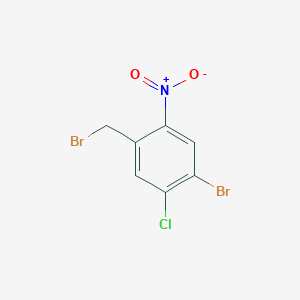
1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene is an organic compound with the molecular formula C7H4Br2ClNO2 It is a derivative of benzene, featuring bromine, chlorine, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated to form bromobenzene.
Chlorination: Bromobenzene is then chlorinated to introduce the chlorine atom at the desired position.
Nitration: The chlorinated bromobenzene undergoes nitration to introduce the nitro group.
Bromomethylation: Finally, the compound is subjected to bromomethylation to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar steps as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-amino-4-(bromomethyl)-2-chloro-5-nitrobenzene.
Oxidation: Formation of 1-bromo-4-(carboxymethyl)-2-chloro-5-nitrobenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(bromomethyl)-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4-(bromomethyl)-2-nitrobenzene:
1-Bromo-4-(bromomethyl)-2-chloro-5-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
1-Bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro functional groups on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H4Br2ClNO2 |
|---|---|
Peso molecular |
329.37 g/mol |
Nombre IUPAC |
1-bromo-4-(bromomethyl)-2-chloro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-3-4-1-6(10)5(9)2-7(4)11(12)13/h1-2H,3H2 |
Clave InChI |
LLBHEYFZHQBGJI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


